4-Bromo-5-Fluoro-2-Hydroxypyridine
Overview
Description
4-Bromo-5-Fluoro-2-Hydroxypyridine is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a pyridine ring
Mechanism of Action
Target of Action
4-Bromo-5-Fluoro-2-Hydroxypyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s primary targets are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w values, suggests that it may have good bioavailability .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s action . Additionally, the compound’s solubility can also influence its action. It is soluble in water, which can affect its distribution and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-Fluoro-2-Hydroxypyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-Fluoro-2-Hydroxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-Fluoro-2-Hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, while reduction reactions can convert it into an amine or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are used.
Major Products Formed:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: Amines or other reduced derivatives.
Scientific Research Applications
4-Bromo-5-Fluoro-2-Hydroxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
- 4-Bromo-2-Fluoro-5-Hydroxypyridine
- 2-Bromo-5-Fluoro-4-Hydroxypyridine
- 5-Bromo-2-Fluoropyridine
Comparison: 4-Bromo-5-Fluoro-2-Hydroxypyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct electronic properties and steric effects, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-bromo-5-fluoro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVHUEUQXAQBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650284 | |
Record name | 4-Bromo-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-01-6 | |
Record name | 4-Bromo-5-fluoro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-fluoropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 884495-01-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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